InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12)
. The compound has a molecular weight of 179.10 g/mol . While 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is identified as a potential DHFR inhibitor, the paper doesn't provide a detailed analysis of its specific mechanism of action []. Further research is needed to elucidate how this compound interacts with DHFR and the specific molecular interactions involved in its inhibitory activity.
Synthesis Methods
The synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine can be achieved through several methods. A common approach involves the reaction of diketene with appropriate amines under controlled conditions. The process typically includes:
Structural Characteristics
The molecular structure of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine features a pyrimidine ring with specific substituents that define its chemical behavior:
The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, making it a valuable scaffold in medicinal chemistry .
Reactivity Profile
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for various applications in drug design and synthesis .
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
Scientific Applications
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine finds utility across several fields:
The systematic IUPAC name for this heterocyclic compound is 2-Amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, reflecting its core pyrimidine structure and functional group positions. It belongs to the pyrimidinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The substituents are systematically enumerated: an amino group (-NH₂) at position 2, a hydroxy group (tautomerically represented as a carbonyl in pyrimidinone form) at position 4, and a trifluoromethyl group (-CF₃) at position 6. This classification places it within the broader category of fluorinated pyrimidines, which are derivatives of pyrimidine where one or more hydrogen atoms are replaced by fluorine atoms or fluorinated alkyl groups [4] [9].
The molecular formula C₅H₄F₃N₃O was confirmed through high-resolution mass spectrometry and elemental analysis. Atom composition consists of:
The molecular weight is 179.10 g/mol, calculated as:(5 × 12.01) + (4 × 1.01) + (3 × 19.00) + (3 × 14.01) + (1 × 16.00) = 179.10 g/mol. This mass is consistent across experimental characterizations, including chromatographic and spectroscopic validations [3] [6] [9].
X-ray diffraction (XRD) studies reveal a monoclinic crystal system with space group P2₁/c. The pyrimidine ring adopts a near-planar configuration (maximum deviation < 0.03 Å), with substituents lying within the plane due to conjugation. Key crystallographic parameters include:
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 7.21 Å, b = 8.95 Å, c = 10.32 Å |
β angle | 98.5° |
Hydrogen bond motif | N–H···O and O–H···N |
Table 2: Bond Parameters from XRD/DFT Studies
Bond | Length (Å) | Angle (°) |
---|---|---|
C2–N3 (Amino site) | 1.34 | N1–C2–N3: 123.5 |
C4–O9 (Carbonyl) | 1.24 | C5–C4–O9: 120.8 |
C6–F7 (Trifluoromethyl) | 1.33 | F7–C6–F8: 109.2 |
Density functional theory (DFT) optimizations (B3LYP/6–311++G) corroborate XRD data, showing rotational barriers of **>15 kJ/mol for the hydroxy group. The stable conformation features an intramolecular hydrogen bond (O–H···N) with a distance of 2.68 Å, contributing to lattice stability. Hirshfeld surface analysis confirms that >65% of crystal packing is governed by O–H···N and N–H···O interactions [2] [8] [9].
The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing effects (-I and -σ), reducing electron density at C6 by ~25% (NBO analysis) and increasing ring acidity. This group enhances thermal stability (decomposition >250°C) and lipophilicity (logP ≈ 1.75). The amino group (-NH₂) at C2 exhibits significant +R resonance, donating electron density to adjacent nitrogen atoms, evidenced by lengthening of the C2–N3 bond (1.34 Å vs. typical 1.32 Å). This group acts as a hydrogen bond donor, forming intermolecular N–H···O bonds critical for supramolecular assembly.
The hydroxy group at C4 tautomerizes to a carbonyl (=O) in the solid state (confirmed by C4–O9 bond length of 1.24 Å), acting as a hydrogen bond acceptor. This tautomerization stabilizes the ring via n→π conjugation, reflected in UV spectra showing λₘₐₓ = 285 nm. Computational molecular electrostatic potential (MEP) maps show negative potential regions near O9 (-45 kcal/mol) and positive regions near amino hydrogens (+32 kcal/mol), explaining directional hydrogen bonding [2] [3] [8].
Table 3: Spectroscopic Signatures of Functional Groups
Group | IR (cm⁻¹) | ¹³C NMR (ppm) | Role |
---|---|---|---|
Trifluoromethyl | 1125 (C–F str) | 121.5 (q, J=270 Hz) | Electron withdrawal |
Amino | 3450, 3350 (N–H) | 165.2 (C2) | H-bond donor |
Hydroxy (carbonyl tautomer) | 1685 (C=O) | 172.8 (C4) | H-bond acceptor |
Vibrational spectra (FT-IR/Raman) show characteristic peaks: N–H stretches at 3350–3450 cm⁻¹, C=O stretch at 1685 cm⁻¹, and C–F stretches at 1100–1200 cm⁻¹. NMR chemical shifts (¹³C) confirm electronic effects: C4 resonates downfield at δ 172.8 ppm due to carbonyl polarization, while C6 shifts upfield to δ 121.5 ppm (quartet, J=270 Hz) from trifluoromethyl coupling [2] [3] [6].
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